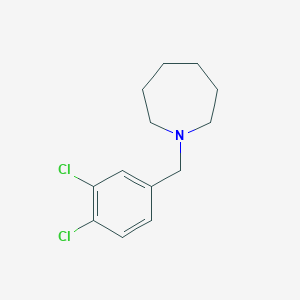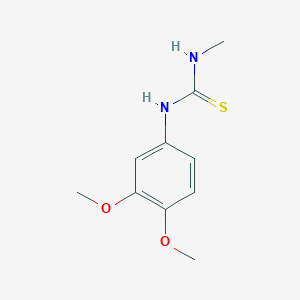
1-(3,4-dichlorobenzyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorobenzyl)azepane is a compound that belongs to the class of azepane derivatives. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzyl)azepane is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in cognitive function. In addition, it has been shown to bind to and activate certain receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dichlorobenzyl)azepane are complex and varied. It has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter levels, the regulation of ion channels, and the activation of various signaling pathways. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-dichlorobenzyl)azepane for lab experiments is its broad range of biological activities, which make it a versatile tool for studying various biological processes. In addition, its relatively simple synthesis method and high yield make it a cost-effective option for researchers. However, one limitation of 1-(3,4-dichlorobenzyl)azepane is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3,4-dichlorobenzyl)azepane. One area of interest is the development of new therapeutic applications, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Finally, there is potential for the development of new analogs and derivatives of 1-(3,4-dichlorobenzyl)azepane with improved properties and efficacy.
Conclusion:
In conclusion, 1-(3,4-dichlorobenzyl)azepane is a versatile compound with a range of potential applications in scientific research. Its synthesis method is relatively simple and cost-effective, and it has been found to exhibit a range of biological activities. Further research is needed to fully understand its mechanism of action and to identify its molecular targets, but there is potential for the development of new therapeutic applications and analogs in the future.
Synthesemethoden
The synthesis of 1-(3,4-dichlorobenzyl)azepane involves the reaction of 3,4-dichlorobenzyl chloride with azepane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, and the resulting product is purified through column chromatography. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzyl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antiviral, antibacterial, and antifungal properties. In addition, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-12-6-5-11(9-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMNBLISVMJGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dichlorobenzyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)







